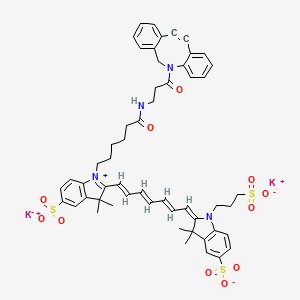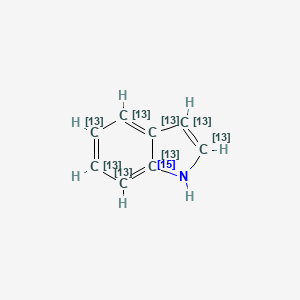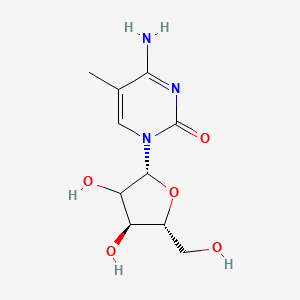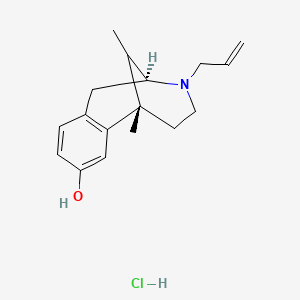
18|A-Glycyrrhetyl-3-O-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 18|A-Glycyrrhetyl-3-O-sulfate typically involves the sulfation of Glycyrrhetinic acid. This process can be achieved through the reaction of Glycyrrhetinic acid with sulfur trioxide-pyridine complex in an appropriate solvent such as pyridine or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete sulfation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 18|A-Glycyrrhetyl-3-O-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group, yielding Glycyrrhetinic acid.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Glycyrrhetinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
18|A-Glycyrrhetyl-3-O-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfate esters.
Biology: Investigated for its role in modulating enzyme activity, particularly 11β-HSD2, and its effects on steroid metabolism.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in conditions like pseudohyperaldosteronism.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The primary mechanism of action of 18|A-Glycyrrhetyl-3-O-sulfate involves the inhibition of 11β-HSD2. This enzyme is responsible for converting active glucocorticoids to their inactive forms. By inhibiting 11β-HSD2, this compound increases the levels of active glucocorticoids, which can exert anti-inflammatory effects. The compound also interacts with organic anion transporters (OAT) 1 and OAT3, facilitating its cellular uptake and distribution .
類似化合物との比較
Glycyrrhetinic acid: The parent compound from which 18|A-Glycyrrhetyl-3-O-sulfate is derived. It also inhibits 11β-HSD2 but lacks the sulfate group.
Glycyrrhizin: A glycosylated form of Glycyrrhetinic acid with similar biological activities but different pharmacokinetic properties.
3-Monoglucuronyl-glycyrrhetinic acid (3MGA): Another metabolite of Glycyrrhetinic acid with distinct biological effects.
Uniqueness: this compound is unique due to its sulfate group, which enhances its solubility and interaction with specific transporters and enzymes. This structural feature distinguishes it from other Glycyrrhetinic acid derivatives and contributes to its specific biological activities .
特性
分子式 |
C30H46O7S |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1 |
InChIキー |
IKLVARHEXXESBF-YKLVYJNSSA-N |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OS(=O)(=O)O)C)(C)C(=O)O |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)

![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)


![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)






